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Compound of Interest

Compound Name: 2-Bromo-4-isopropylpyridine

Cat. No.: B2768714

Introduction

2-Bromo-4-isopropylpyridine (CAS No: 1086381-43-2) is a substituted pyridine derivative
that serves as a valuable building block in the synthesis of a wide range of pharmaceutical and
agrochemical compounds. Its structural features, including the reactive bromine atom and the
isopropyl group, make it a key component in the development of novel molecular entities.
Accurate spectroscopic characterization is paramount for confirming the identity, purity, and
structure of this intermediate, ensuring the reliability and reproducibility of synthetic processes.
This guide presents a detailed examination of its spectroscopic profile.

Chemical Structure and Properties

Property Value

IUPAC Name 2-bromo-4-(propan-2-yl)pyridine
Synonyms 2-Bromo-4-isopropylpyridine
CAS Number 1086381-43-2

Molecular Formula CsH10BrN

Molecular Weight 200.08 g/mol

Appearance Colorless to light yellow liquid
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Chemical Structure Diagram:

Caption: Chemical structure of 2-Bromo-4-isopropylpyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The following sections detail the predicted *H and 13C
NMR data for 2-Bromo-4-isopropylpyridine.

'H NMR Spectroscopy

The proton NMR spectrum of 2-Bromo-4-isopropylpyridine is expected to show four distinct
signals corresponding to the aromatic protons and the protons of the isopropy! group.

Predicted *H NMR Data (in CDClIs, 400 MHZz):

. . Coupling
Chemical Shift o Number of )
Multiplicity Constant (J, Assignment
(0, ppm) Protons
Hz)
~8.25 Doublet (d) ~5.2 1H H-6
~7.30 Singlet (s) - 1H H-3
~7.05 Doublet (d) ~5.2 1H H-5
~3.00 Septet (sept) ~6.9 1H -CH(CH3s)2
~1.25 Doublet (d) ~6.9 6H -CH(CH3)2
Interpretation:

» Aromatic Protons: The proton at the 6-position (H-6), being adjacent to the electronegative
nitrogen atom, is expected to be the most deshielded and appear as a doublet due to
coupling with the H-5 proton. The H-5 proton will also appear as a doublet due to coupling
with H-6. The H-3 proton, being adjacent to the bromine atom, is expected to be a singlet as
it has no adjacent protons to couple with.
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« |Isopropyl Protons: The methine proton of the isopropyl group will appear as a septet due to
coupling with the six equivalent methyl protons. The six methyl protons will appear as a
doublet due to coupling with the single methine proton.

3C NMR Spectroscopy

The carbon-13 NMR spectrum is predicted to show six distinct signals, corresponding to the
five carbons of the pyridine ring and the two unique carbons of the isopropy! group.

Predicted 13C NMR Data (in CDCls, 100 MHz):

Chemical Shift (6, ppm) Assighment
~ 164 C-4

~ 150 C-6

~ 142 C-2

~ 124 C-5

~121 C-3

~34 -CH(CHs3)2
~23 -CH(CH3)2

Interpretation:

e Pyridine Carbons: The carbon atom attached to the bromine (C-2) is expected to be
significantly downfield due to the deshielding effect of the halogen. The C-4 carbon, bearing
the isopropyl group, will also be downfield. The C-6 carbon, adjacent to the nitrogen, will also
be deshielded.

 Isopropyl Carbons: The methine carbon will appear at a lower field compared to the methyl
carbons.

Experimental Protocol for NMR Data Acquisition:
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o Sample Preparation: Dissolve approximately 10-20 mg of 2-Bromo-4-isopropylpyridine in
0.6-0.7 mL of deuterated chloroform (CDCIsz) containing tetramethylsilane (TMS) as an
internal standard (0.00 ppm).

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

» 'H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a
good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire a proton-decoupled 3C NMR spectrum. A larger number of
scans will be necessary compared to the *H NMR spectrum.

o Data Processing: Process the raw data using appropriate software to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Predicted IR Absorption Bands:

Wavenumber (cm—?) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

Aliphatic C-H stretch

2960-2850 Strong )

(isopropyl)

C=C and C=N stretching
1600-1550 Strong o ]

(pyridine ring)
1470-1450 Medium C-H bending (isopropy!)
1100-1000 Strong C-Br stretch

Interpretation:

The IR spectrum will be characterized by the stretching and bending vibrations of the aromatic
pyridine ring and the aliphatic isopropyl group. The strong absorptions in the 1600-1450 cm~1
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region are characteristic of the pyridine ring vibrations. The C-H stretching vibrations of the
aromatic ring and the isopropyl group will appear in their respective expected regions. The C-Br
stretch is expected to appear in the fingerprint region.

Experimental Protocol for IR Data Acquisition:

e Sample Preparation: As 2-Bromo-4-isopropylpyridine is a liquid, a thin film can be
prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
» Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm~1.
o Data Processing: Process the data to obtain the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Predicted Mass Spectrometry Data (Electron lonization - El):

m/z Relative Intensity Assignment

[M]* (Molecular ion peak,

201/199 High showing the bromine isotope
pattern)
186/184 Medium [M - CHs]*
120 High [M - Br]*
92 Medium [CeHeN]*
Interpretation:

The mass spectrum will show a prominent molecular ion peak [M]* with a characteristic
isotopic pattern for bromine (7°Br and 81Br in an approximate 1:1 ratio), resulting in two peaks
at m/z 199 and 201.[1] The base peak is likely to be the fragment resulting from the loss of the
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bromine atom ([M - Br]*) at m/z 120. Another significant fragment would be due to the loss of a
methyl group from the isopropyl moiety ([M - CHs]*) at m/z 184 and 186.

Experimental Protocol for MS Data Acquisition:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or after separation by gas chromatography (GC).

lonization: Utilize an electron ionization (El) source with a standard energy of 70 eV.

Mass Analysis: Separate the resulting ions using a mass analyzer (e.g., quadrupole or time-
of-flight).

Detection: Detect the ions to generate the mass spectrum.

Workflow for Spectroscopic Analysis

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2768714?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

Spectroscopic Techniques

Spectral Data
(Chemical Shifts, Frequencies, m/z)

l

Structural Elucidation

Final Report

R

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 2-Bromo-4-isopropylpyridine.

Conclusion

The comprehensive spectroscopic data presented in this guide, including *H NMR, 3C NMR,
IR, and MS, provides a robust framework for the identification and characterization of 2-
Bromo-4-isopropylpyridine. This information is critical for ensuring the quality and
consistency of this important chemical intermediate in research and development settings. The
provided protocols offer a standardized approach for obtaining reliable spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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